Fpl-55712 - 40786-08-1

Fpl-55712

Catalog Number: EVT-268695
CAS Number: 40786-08-1
Molecular Formula: C27H29NaO9
Molecular Weight: 520.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
FPL-55712 is a CysLT1 leukotriene receptor antagonist.
Overview

FPL-55712 is a chemical compound recognized primarily as a leukotriene receptor antagonist. It is particularly noted for its role in antagonizing cysteinyl leukotriene receptors, which are implicated in various inflammatory processes, including asthma and allergic rhinitis. The compound's structure features a chromone carboxylic acid segment and a hydroxyacetophenone region, which are crucial for its biological activity and selectivity as a receptor antagonist. FPL-55712 is also referred to as FPL-55712 sodium salt, emphasizing its status as a research chemical with potential therapeutic applications in managing inflammatory diseases.

Source and Classification

FPL-55712 was initially developed through medicinal chemistry efforts aimed at creating effective leukotriene receptor antagonists. It is classified as a chromone-based compound due to its structural characteristics, which include a chromone backbone that enhances its interaction with leukotriene receptors. The development of FPL-55712 has influenced the design of subsequent leukotriene antagonists, demonstrating the importance of structural modifications in improving therapeutic efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of FPL-55712 involves several critical steps:

  1. Formation of the Chromone Backbone: The initial step typically focuses on constructing the chromone structure, which serves as the core of the compound.
  2. Functional Group Introduction: Following the formation of the backbone, various functional groups are introduced to enhance receptor affinity and selectivity.
  3. Structure-Activity Relationship Studies: These studies are essential for optimizing potency and selectivity, allowing chemists to refine the compound based on its biological activity.

Research has indicated that modifications to existing leukotriene analogs and hybrid molecules combining different structural elements can lead to improved versions of FPL-55712. For instance, incorporating specific substituents on the chromone structure has been shown to significantly enhance its potency against cysteinyl leukotriene receptors.

Molecular Structure Analysis

Structure and Data

FPL-55712's molecular structure is characterized by:

  • Chromone Backbone: This essential feature contributes to its ability to bind effectively to leukotriene receptors.
  • Hydroxyacetophenone Region: This segment mimics parts of leukotrienes, enhancing selectivity and potency.

The compound has an IC50 value (the concentration required to inhibit 50% of the target activity) of approximately 4 nM, indicating strong potency in blocking leukotriene D4 binding to its receptors.

Chemical Reactions Analysis

Reactions and Technical Details

FPL-55712 primarily functions through competitive inhibition of leukotriene D4 binding. This mechanism involves:

  • Blocking Receptor Sites: By preventing leukotrienes from binding to their receptors, FPL-55712 effectively inhibits downstream inflammatory responses.
  • Inhibition of Smooth Muscle Contractions: Studies have demonstrated that FPL-55712 can inhibit contractions induced by leukotrienes in smooth muscle tissues, such as those found in the guinea pig trachealis.

These reactions highlight the compound's potential utility in managing conditions associated with excessive leukotriene activity, such as asthma.

Mechanism of Action

Process and Data

FPL-55712 acts primarily as a competitive antagonist at cysteinyl leukotriene receptors. The process can be summarized as follows:

  1. Binding Inhibition: The compound binds to receptor sites that would typically be activated by leukotrienes.
  2. Prevention of Inflammatory Responses: By blocking these sites, FPL-55712 prevents the initiation of signaling pathways that lead to inflammation and bronchoconstriction.
  3. Quantitative Assessment: The effectiveness of FPL-55712 can be quantified through various assays, demonstrating significant potency in inhibiting antigen-induced mechanical activity in animal models.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

FPL-55712 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 407.46 g/mol.
  • Solubility: It is soluble in organic solvents but may have limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but should be stored properly to maintain its integrity.

These properties are essential for understanding how FPL-55712 behaves in biological systems and its potential applications in pharmacology.

Applications

Scientific Uses

FPL-55712 has several significant applications in scientific research:

  • Leukotriene Research: It serves as a valuable tool for studying the role of leukotrienes in inflammatory processes.
  • Asthma Management: Due to its ability to inhibit bronchoconstriction, FPL-55712 is investigated for potential therapeutic use in asthma treatment.
  • Allergic Rhinitis Studies: The compound's action against cysteinyl leukotrienes makes it relevant for exploring treatments for allergic reactions.
Historical Development and Discovery of FPL 55712

Early Identification as a Leukotriene Receptor Antagonist

FPL 55712 emerged in the early 1970s as the first pharmacologically characterized antagonist of slow-reacting substance of anaphylaxis (SRS-A), later identified as a mixture of cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, LTE₄). Its discovery stemmed from systematic screening of chromone derivatives by Fisons Plc, yielding a compound with unprecedented ability to block SRS-A-induced bronchoconstriction. Key pharmacological studies demonstrated that FPL 55712 competitively inhibited contractions induced by CysLTs in guinea pig trachealis (pA₂ = 7.3-7.8), with an IC₅₀ of ~0.3 μM against LTD₄ [8] [9]. This specificity was pivotal in distinguishing leukotriene-mediated effects from those of histamine or prostaglandins. In vivo, aerosolized FPL 55712 (0.1-1 mg/mL) attenuated allergen-induced bronchoconstriction in sensitized animals, providing functional validation of CysLTs as mediators of anaphylactic responses [5] [9]. Despite its moderate potency and short half-life, FPL 55712 became an indispensable research tool for characterizing leukotriene biology.

Table 1: Foundational Properties of FPL 55712

PropertyCharacterizationSignificance
Chemical ClassChromone carboxylic acid derivativeFirst non-lipid SRS-A antagonist
Primary TargetCysteinyl leukotriene receptors (SRS-A)Defined LTD₄/LTE₄ as key bronchoconstrictors
Key In Vitro ActivityIC₅₀: 0.3 μM vs. LTD₄ (guinea pig trachea)Established competitive antagonism
In Vivo EffectBlocked allergen-induced bronchospasm (aerosol)Confirmed pathophysiological role of CysLTs in asthma
Research UtilityTool compound for receptor characterizationEnabled isolation of CysLT1 receptor mechanisms

Role in Pioneering CysLT1 Receptor Antagonism Research

FPL 55712 enabled the first pharmacological differentiation of CysLT receptor subtypes. While it blocked CysLT-induced contractions in human bronchi (later classified as CysLT₁), it showed variable efficacy in vascular tissues and guinea pig ileum, suggesting receptor heterogeneity [6]. Radioligand binding studies using FPL 55712 revealed high-affinity binding sites in lung membranes (Kd ~50 nM), which correlated with functional antagonism [4]. Crucially, FPL 55712 uncovered complex pharmacokinetic interactions with leukotrienes themselves: in rats, it dose-dependently inhibited hepatobiliary elimination of [³H]-LTD₄ by >70%, potentially prolonging leukotriene half-life—a caveat for therapeutic applications [4]. This paradox highlighted the need for antagonists without transporter effects. Mechanistic studies using FPL 55712 identified CysLT₁ as a Gq-coupled receptor, linking LTD₄ binding to calcium mobilization and smooth muscle contraction [5] [6]. Despite its limitations (short plasma t₁/₂, oral inactivity), FPL 55712 provided the structural template for medicinal chemistry optimization, emphasizing:

  • A carboxylic acid group for receptor engagement
  • Hydrophobic domains for affinity enhancement
  • Metabolic stabilization of the chromone core

Table 2: Receptor Binding and Limitations of FPL 55712

ParameterFindingImplication
CysLT₁ AffinityKd: 50-100 nM (guinea pig lung)Proof of high-affinity receptor existence
Receptor SelectivityWeak vs. CysLT₂/LTB₄ receptorsRevealed CysLT receptor heterogeneity
Leukotriene TransportInhibited biliary LTD₄ excretion (ID₅₀: 1 mg/kg)Potential to increase endogenous LT exposure
Oral Bioavailability<5% (rapid clearance)Limited therapeutic utility
Structural InsightsChromone core + carboxylic acid + side chainsTemplate for stable, orally active antagonists

Influence on Subsequent Drug Development

The pharmacophore of FPL 55712 directly enabled second-generation CysLT₁ antagonists. Modifications focused on:

  • Replacing the chromone core with heterocycles (indoles, quinolines) for metabolic stability
  • Introducing rigid linkers between aromatic systems to enhance potency
  • Optimizing side chains to minimize transporter interactions [2] [3]

This yielded:

  • Zafirlukast (Accolate™): Evolved from FPL 55712’s carboxylate and lipophilic domains, with 2000-fold greater potency (Ki = 0.34 nM vs. LTD₄) and oral activity [2]. Retained the critical carboxylic acid for CysLT₁ binding but incorporated a cyclopentylacetamide-indole scaffold resistant to oxidation.
  • Pranlukast (Onon™): Utilized a quinoline core, improving duration of action (t₁/₂ ~6-10 h) while maintaining FPL 55712’s antagonist profile [5].
  • Montelukast (Singulair™): Features a flexible quinoline backbone and methylphenyl groups, enhancing CNS penetration and once-daily dosing [5].

FPL 55712 also accelerated leukotriene synthesis inhibitor development (e.g., BAY X-1005) by validating the 5-LO/FLAP pathway [2]. Clinical trials of zafirlukast confirmed FPL 55712’s foundational premise: CysLT₁ blockade improved FEV₁ by 10-15% and reduced β-agonist use by 30% in asthmatics [5], directly translating in vitro findings into therapy.

Table 3: Drug Evolution from FPL 55712 to Clinically Approved Antagonists

CompoundStructural InnovationsPotency vs. FPL 55712Key Clinical Advance
FPL 55712Chromone-carboxylic acid + alkylphenoxyBaseline (pA₂: 7.5)Proof-of-concept for CysLT₁ blockade
ZafirlukastIndole-cyclopentylacetamide + sulfonamide2,000× ↑ (Ki: 0.34 nM)First oral LT antagonist (FDA 1996)
PranlukastN-acetylquinoline + tetrahydropyridine500× ↑ (IC₅₀: 1.2 nM)Marketed in Japan (1995)
MontelukastQuinoline + thioether linker1,000× ↑ (Ki: 0.2 nM)Once-daily dosing (FDA 1998)

Properties

CAS Number

40786-08-1

Product Name

Fpl-55712

IUPAC Name

sodium;7-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxy]-4-oxo-8-propylchromene-2-carboxylate

Molecular Formula

C27H29NaO9

Molecular Weight

520.5 g/mol

InChI

InChI=1S/C27H30O9.Na/c1-4-6-19-22(10-8-17(15(3)28)25(19)31)34-13-16(29)14-35-23-11-9-18-21(30)12-24(27(32)33)36-26(18)20(23)7-5-2;/h8-12,16,29,31H,4-7,13-14H2,1-3H3,(H,32,33);/q;+1/p-1

InChI Key

ZDEVPOBNLIVGFA-UHFFFAOYSA-M

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]

Solubility

Soluble in DMSO

Synonyms

7-((3-(4-acetyl-3-hydroxy-2-propylphenoxy)-2-hydroxypropoxyl))-4-oxo-8-propyl-4H-chromene-2-carboxy late, sodium salt
FPL 55712
FPL-55712

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC(COC2=C(C3=C(C=C2)C(=O)C=C(O3)C(=O)[O-])CCC)O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.